4-Amino-2-methoxyphenol hydrochloride
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Overview
Description
4-Amino-2-methoxyphenol hydrochloride is an organic compound with the molecular formula C7H10ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position on the benzene ring. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxyphenol hydrochloride typically involves the nitration of 2-methoxyphenol followed by reduction and subsequent conversion to the hydrochloride salt. The nitration process introduces a nitro group at the 4-position, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated derivatives and other substituted phenols.
Scientific Research Applications
4-Amino-2-methoxyphenol hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxyphenol hydrochloride involves its interaction with various molecular targets. The amino and methoxy groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylphenol: Similar structure but with a methyl group instead of a methoxy group.
4-Amino-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Amino-2-chlorophenol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
4-Amino-2-methoxyphenol hydrochloride is unique due to the presence of both an amino group and a methoxy group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-amino-2-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,9H,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXGGQHFVGTZQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675586 |
Source
|
Record name | 4-Amino-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-52-9 |
Source
|
Record name | 4-Amino-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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